N-(3-Methylbutyl)cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylbutyl)cyclohexylamine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 . It is a secondary amine, where the cyclohexyl group is bonded to the nitrogen atom, and the nitrogen atom is further bonded to a 3-methylbutyl group. This compound is also known by its IUPAC name, Cyclohexanamine, N-(3-methylbutyl)- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Methylbutyl)cyclohexylamine can be synthesized through the alkylation of cyclohexylamine with 3-methylbutyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylamine, followed by the addition of the 3-methylbutyl halide .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method is efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylbutyl)cyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones under specific conditions.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents such as potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone oxime and cyclohexanone.
Reduction: Primary amines and other reduced forms.
Substitution: Various N-substituted cyclohexylamines.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylbutyl)cyclohexylamine has several applications in scientific research:
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of N-(3-Methylbutyl)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but without the 3-methylbutyl group.
N-Methylcyclohexylamine: A secondary amine with a methyl group instead of the 3-methylbutyl group.
N-Ethylcyclohexylamine: A secondary amine with an ethyl group instead of the 3-methylbutyl group.
Uniqueness
N-(3-Methylbutyl)cyclohexylamine is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
30249-25-3 |
---|---|
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
GZYFSWISUVSJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.